Product packaging for 5-Phenylhex-3-en-2-one(Cat. No.:CAS No. 60405-50-7)

5-Phenylhex-3-en-2-one

Cat. No.: B12176300
CAS No.: 60405-50-7
M. Wt: 174.24 g/mol
InChI Key: ALFALFNFEGCXJO-UHFFFAOYSA-N
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Description

5-Phenylhex-3-en-2-one (CAS Number: 60405-50-7) is an acyclic α-enone with an asymmetric carbon at the γ-position, making it a valuable model compound in synthetic and mechanistic organic chemistry . Its primary research value lies in the study of diastereofacial selectivity in nucleophilic addition reactions, providing key insights for asymmetric synthesis . This compound can be efficiently and stereoselectively synthesized via a Wittig-Horner reaction using activated barium hydroxide as a base, a method noted for being free of competing side-reactions . This compound is also recognized for its application in fragrance research, where it is categorized as a fragrance agent . The compound has a reported boiling point of approximately 275-276 °C at 760 mm Hg and a flash point of about 99 °C (210 °F) . It is soluble in alcohol and has a water solubility of approximately 178.9 mg/L at 25 °C . From an analytical chemistry perspective, this compound can be separated and analyzed using reverse-phase (RP) HPLC, for example, on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (which can be replaced with formic acid for MS-compatible applications) . This product is intended for research use only and is not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O B12176300 5-Phenylhex-3-en-2-one CAS No. 60405-50-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60405-50-7

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

5-phenylhex-3-en-2-one

InChI

InChI=1S/C12H14O/c1-10(8-9-11(2)13)12-6-4-3-5-7-12/h3-10H,1-2H3

InChI Key

ALFALFNFEGCXJO-UHFFFAOYSA-N

Isomeric SMILES

CC(/C=C/C(=O)C)C1=CC=CC=C1

Canonical SMILES

CC(C=CC(=O)C)C1=CC=CC=C1

Origin of Product

United States

Reactivity Profiles and Mechanistic Investigations of 5 Phenylhex 3 En 2 One

Nucleophilic Addition Reactions to the α,β-Unsaturated Ketone Moiety

The α,β-unsaturated ketone functionality in 5-Phenylhex-3-en-2-one is a classic Michael acceptor, susceptible to nucleophilic attack at both the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition). The presence of a stereocenter at the γ-position significantly influences the stereochemical outcome of these additions.

Study of Diastereofacial Selectivity in Additions

(E)-(5RS)-5-Phenylhex-3-en-2-one has been identified as a useful model compound for the study of diastereofacial selectivity in nucleophilic addition reactions. rsc.orgresearchgate.netrsc.orgrsc.org Diastereofacial selectivity refers to the preferential attack of a nucleophile on one of the two faces of a molecule that possesses a pre-existing chiral center, leading to the formation of diastereomeric products in unequal amounts.

In the case of this compound, the chiral center at C-5 directs the incoming nucleophile to either the Re or Si face of the carbonyl group or the conjugated system. The stereoselectivity of these reactions is often governed by the ability of the substrate to adopt a low-energy conformation where one face is sterically more accessible than the other. nih.gov For reactions with highly reactive nucleophiles, the outcome is determined by the approach to the most accessible diastereofaces of the ketone's lowest energy conformations. nih.gov This principle allows for the prediction of the major diastereomer formed.

Table 1: Key Structural Features for Diastereofacial Selectivity

Feature Description Role in Selectivity
α,β-Unsaturated Ketone The C=C-C=O conjugated system. Provides two electrophilic sites: the carbonyl carbon and the β-carbon.
Chiral Center (C-5) Carbon atom bonded to a hydrogen, a methyl group, a phenyl group, and the main chain. Induces facial bias, making the two planar faces of the enone system diastereotopic.

| Nucleophilic Attack | Addition of a nucleophile to the enone system. | The trajectory of the nucleophile is directed by the steric and electronic environment created by the chiral center, resulting in one diastereomer being favored. researchgate.netnih.gov |

Vinylogous Michael Addition Reactivity

The conjugated system of this compound also allows for vinylogous Michael additions, a type of conjugate addition where the nucleophilic attack occurs at the γ- or even more distal positions of an extended conjugated system. wikipedia.org This reaction is a powerful tool for carbon-carbon bond formation.

Specifically, (E)-5-Phenylhex-3-en-2-one has been shown to act as a substrate in the Vinylogous Mukaiyama-Michael (VMM) reaction. amazonaws.com The VMM reaction is a variation of the Michael addition that employs silyl (B83357) enol ethers as nucleophiles, activated by a Lewis acid. This methodology allows for 1,6-conjugate additions to dienone systems.

Table 2: Example of Vinylogous Mukaiyama-Michael (VMM) Reaction

Reactant Catalyst/Conditions Product Type Ref.

Oxidation Reactions and Intramolecular Cyclization Pathways

The presence of both a ketone and a carbon-carbon double bond allows for a range of oxidative transformations, often leading to complex intramolecular cyclizations and the formation of heterocyclic products.

Peracid-Mediated Transformations and Bicyclic Product Formation

The reaction of γδ-unsaturated ketones, a class to which this compound belongs, with peracids like m-chloroperbenzoic acid (m-CPBA) does not typically yield simple epoxides. rsc.org Instead, the initial epoxidation is often followed by an intramolecular cyclization cascade. Research on analogous γδ-unsaturated ketones has shown that this reaction leads to the formation of bicyclic products, specifically derivatives of 2,7-dioxabicyclo amazonaws.comrsc.orgrsc.orgheptane. rsc.org This transformation involves the nucleophilic attack of the ketone's carbonyl oxygen onto the newly formed epoxide, resulting in a bridged bicyclic system. In the oxidation of a related compound, 5-methyl-3-phenylhex-5-en-2-one, a bicyclic orthoacetate was isolated, highlighting the complex pathways available. rsc.org

Oxidative Cyclizations and Rearrangements

The peracid-mediated oxidation of γδ-unsaturated ketones can be complex, yielding a mixture of products. rsc.org Depending on the specific structure of the ketone, the reaction can produce not only 2,7-dioxabicyclo amazonaws.comrsc.orgrsc.orgheptanes but also epimeric 6-hydroxy-2,7-dioxabicyclo amazonaws.comrsc.orgrsc.orgheptanes and derivatives of 5-hydroxymethyldihydrofuran. rsc.org The formation of these various products is proposed to proceed through a common intermediate, which can then follow different stereoisomeric pathways and rearrangement routes. rsc.org This demonstrates the rich and varied reactivity of the this compound scaffold under oxidative conditions.

Catalyzed Transformations of this compound and its Analogues

Catalysis offers a powerful means to control the reactivity and selectivity of transformations involving this compound and related compounds. Both metal-based and organocatalytic systems have been employed to achieve a variety of synthetic outcomes.

An analog of this compound, 1-diazo-3,3-dimethyl-5-phenylhex-5-en-2-one, undergoes intramolecular reactions catalyzed by rhodium porphyrins. capes.gov.brmdpi.com This reaction, proceeding through a carbenoid intermediate, yields both cyclopropanated and C-H insertion products. mdpi.com

Furthermore, analogs of this compound are key intermediates in catalytic asymmetric reactions. For example, catalytic asymmetric vinylogous aldol (B89426) reactions have been developed to synthesize highly functionalized chiral hexenone (B8787527) derivatives, such as (-)-(S,E)-6,6,6-trifluoro-5-hydroxy-5-phenyl-1-(p-tolyl)hex-2-en-1-one, with high enantiomeric excess. mdpi.com These complex transformations showcase the utility of the hexenone framework in building molecules with multiple stereocenters.

Table 3: Examples of Catalyzed Transformations of this compound Analogues

Substrate Analogue Catalyst System Transformation Type Product Ref.
1-Diazo-3,3-dimethyl-5-phenylhex-5-en-2-one Rhodium Porphyrin Intramolecular Carbene Reaction Cyclopropanated and C-H Insertion Products capes.gov.brmdpi.com
Homoallylic Alcohols Chiral Organocatalyst Asymmetric Vinylogous Aldol Reaction Chiral Hydroxy-substituted Phenylhexenones mdpi.com

Carbenoid Intermediate Chemistry (e.g., Rh-Porphyrin Catalysis with related compounds)

The reactivity of α,β-unsaturated ketones can be extended through derivatization to participate in reactions involving high-energy intermediates, such as carbenoids. A notable example involves the rhodium-porphyrin catalyzed intramolecular reaction of 1-diazo-3,3-dimethyl-5-phenylhex-5-en-2-one, a derivative of the this compound scaffold. scispace.comrsc.org In this transformation, the diazo compound serves as a precursor to a rhodium-carbenoid intermediate upon reaction with a Rh-porphyrin catalyst. scispace.comrsc.org

This reactive carbenoid species can then undergo competing intramolecular pathways:

Cyclopropanation: Attack of the carbenoid on the phenyl-substituted alkene moiety to yield a bicyclo[3.1.0]hexane derivative (3,3-dimethyl-5-phenylbicyclo[3.1.0]hexan-2-one). scispace.comnih.gov

C-H Insertion: Insertion into a C-H bond of the phenyl ring to form a dihydro-[1,1'-biphenyl]-one derivative (3,3-dimethyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one). scispace.comnih.gov

These carbene transfer reactions are significant in organic synthesis for creating structurally complex products. rsc.org Metalloporphyrins, including those of rhodium, are effective catalysts for such transformations, which can include cyclopropanation and C-H insertion. rsc.org The competition between these pathways is sensitive to the catalyst and the reaction environment. In the absence of external influences, the Rh-porphyrin catalyzed decomposition of 1-diazo-3,3-dimethyl-5-phenylhex-5-en-2-one shows a strong preference for the cyclopropanation pathway. nih.govacs.org

Influence of Interfacial Electric Fields on Reaction Selectivity and Mechanism

External stimuli, such as electric fields, can be a powerful tool for controlling the selectivity of chemical reactions. researchgate.netuokerbala.edu.iq This has been demonstrated in the Rh-porphyrin catalyzed reaction of 1-diazo-3,3-dimethyl-5-phenylhex-5-en-2-one. nih.govacs.org By localizing the Rh-porphyrin catalyst at the interface between an electrolyte and a dielectric-coated silicon electrode, the reaction can be subjected to a strong interfacial electric field by applying a voltage across the electrodes. scispace.comnih.gov

The applied electric field dramatically alters the product distribution between the cyclopropanation product and the C-H insertion product. The outcome is highly dependent on the chemical nature of the dielectric surface.

With a TiO₂ surface: Applying a voltage induces an interaction between the Rh-porphyrin catalyst and the TiO₂ surface. This interaction significantly enhances the selectivity for the cyclopropanation product, increasing the product ratio from approximately 10:1 to over 100:1, effectively suppressing the C-H insertion pathway. scispace.comnih.gov

With an Al₂O₃ or alkylphosphonate-coated surface: In contrast, applying a voltage with these surfaces causes a decrease in the cyclopropanation to C-H insertion product ratio. The selectivity can be inverted from favoring cyclopropanation (10:1) to favoring C-H insertion (1:2). scispace.comnih.gov

This voltage-induced change in selectivity is attributed to a field-dipole effect, where the external electric field differentially stabilizes the transition states of the competing reaction pathways. nih.govacs.org The field interacts with the difference in dipole moments (Δμ) between the two transition states, altering their relative activation energies. researchgate.net This method allows for tuning reaction selectivity without modifying the molecular structure of the catalyst or substrate, although the magnitude of the effect is limited by the dielectric breakdown voltage of the material. nih.govacs.org

Effect of Interfacial Electric Field on Product Selectivity
Dielectric SurfaceApplied VoltageCyclopropanation : C-H Insertion RatioReference
None (Bulk Solution)N/A~10 : 1 nih.govacs.org
TiO₂Voltage Applied>100 : 1 scispace.comnih.gov
Al₂O₃ / AlkylphosphonateVoltage Applied1 : 2 scispace.comnih.gov

Investigating Reaction Mechanisms via Kinetic and Spectroscopic Methods

Understanding the detailed mechanisms of reactions involving α,β-unsaturated ketones like this compound relies heavily on kinetic and spectroscopic studies. These methods provide critical data on reaction rates, intermediates, and the influence of various parameters.

Kinetic Analysis: Kinetic studies are fundamental to elucidating reaction mechanisms. By measuring reaction rates under various conditions, one can determine the order of the reaction with respect to each reactant and deduce the rate-determining step. For α,β-unsaturated carbonyl compounds, kinetic assessments have been used to quantify their reactivity towards nucleophiles. For example, second-order rate constants are often determined for reactions like Michael additions. nih.govnih.gov In atmospheric chemistry, relative rate methods are employed to determine the rate coefficients for reactions of enones with oxidants like ozone, providing insight into their environmental fate. rsc.org Such kinetic data can be correlated with the structural properties of the enone, establishing structure-activity relationships. rsc.org

Spectroscopic Methods: Spectroscopic techniques are indispensable for identifying reactants, products, and transient intermediates, as well as for monitoring reaction progress.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a powerful tool for structural elucidation and can be used for in situ monitoring of reaction kinetics. rsc.org For reactions involving enones, ¹H NMR and ³¹P NMR have been used to follow the consumption of reactants and the formation of products and intermediates. rsc.orgacs.orglongdom.org For instance, low-temperature NMR studies can provide quantitative information about the equilibrium between different types of ion pairs (contact vs. solvent-separated) of organometallic reagents used in additions to enones, which can be crucial for understanding regioselectivity. scispace.com

UV-Vis Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within a molecule. numberanalytics.com The C=C-C=O chromophore in enones gives rise to characteristic absorptions (n→π* and π→π* transitions). jove.com Changes in the position and intensity of these absorption bands can be monitored to follow the course of a reaction. theijes.com For example, the disappearance of the enone chromophore can be tracked to determine reaction rates. nih.gov This technique is particularly sensitive for studying weak noncovalent interactions between a substrate and a catalyst. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The strong absorption of the carbonyl (C=O) group in ketones is a key diagnostic peak. jove.com The frequency of this absorption is sensitive to the molecular environment, including conjugation and ring strain. jove.comacs.org Time-resolved IR spectroscopy can be used to detect short-lived intermediates in photochemical reactions of enones, providing direct evidence for proposed mechanistic pathways. rsc.org

By combining these kinetic and spectroscopic approaches, a comprehensive picture of the reaction mechanism, including the nature of intermediates and transition states, can be developed.

Computational and Theoretical Chemistry Studies on 5 Phenylhex 3 En 2 One

Electronic Structure and Reactivity Predictions

Computational quantum chemistry offers powerful tools to predict the electronic behavior of molecules, which is fundamental to understanding their reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

For a molecule like 5-phenylhex-3-en-2-one, the HOMO is typically a π-orbital associated with the carbon-carbon double bond and the phenyl ring, indicating these are the most probable sites for electrophilic attack. The LUMO is generally the π* anti-bonding orbital of the conjugated system, including the carbonyl group, which represents the most likely site for nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Representative γ,δ-Unsaturated Ketone

Molecular OrbitalEnergy (eV)Description
HOMO-6.5Highest Occupied Molecular Orbital
LUMO-1.2Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap5.3Energy difference

Note: These values are illustrative for a typical γ,δ-unsaturated ketone and are not the experimentally determined values for this compound.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and uses a color scale to indicate regions of varying electrostatic potential. Red typically signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential.

In this compound, the ESP map would be expected to show a region of high negative potential (red) around the carbonyl oxygen atom due to the presence of lone pairs of electrons. The carbonyl carbon, being electron-deficient, would exhibit a positive potential (blue). The π-system of the phenyl ring and the C=C double bond would likely show regions of intermediate to slightly negative potential, reflecting their electron-rich nature. ESP maps are invaluable for predicting intermolecular interactions, such as hydrogen bonding and the initial stages of a chemical reaction.

Conformational Analysis and Isomerism of this compound

The flexibility of the single bonds in this compound allows for the existence of multiple conformations, and the presence of a double bond introduces the possibility of geometric isomerism.

Elucidation of E/Z Isomerism and Stereochemical Implications

The carbon-carbon double bond at the 3-position in this compound is trisubstituted, which gives rise to geometric isomers, designated as (E) and (Z) based on the Cahn-Ingold-Prelog (CIP) priority rules.

To assign the stereochemistry, the substituents on each carbon of the double bond are assigned priorities based on atomic number. For the C3 carbon, the attached groups are a hydrogen atom and the acetyl group (-COCH3). The acetyl group has a higher priority than the hydrogen. For the C4 carbon, the attached groups are a hydrogen atom and the 1-phenylethyl group. The 1-phenylethyl group has a higher priority than the hydrogen.

(Z)-isomer: The two higher-priority groups (the acetyl group and the 1-phenylethyl group) are on the same side of the double bond.

(E)-isomer: The two higher-priority groups are on opposite sides of the double bond.

Determination of Preferred Conformations in Solution and Gas Phase

Due to rotation around the single bonds, this compound can exist in various conformations. The most significant of these are the s-cis and s-trans conformers, which refer to the arrangement of the double bond and the carbonyl group around the connecting single bond. While this terminology is more rigorously applied to α,β-unsaturated systems, analogous conformational preferences exist in γ,δ-unsaturated ketones.

The relative stability of these conformers is influenced by a balance of steric hindrance and electronic effects like conjugation. In the gas phase, intramolecular forces dominate, while in solution, interactions with solvent molecules also play a crucial role. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are powerful experimental tools for studying conformational equilibria in solution. cdnsciencepub.com For instance, temperature-dependent changes in the spectra can provide information about the relative populations of different conformers. cdnsciencepub.com

Computational Approaches for Conformer Elucidation (e.g., Density Functional Theory, Semi-Empirical Methods like PM3)

Computational methods are extensively used to model the potential energy surface of a molecule and identify its stable conformers.

Density Functional Theory (DFT): DFT is a high-level quantum mechanical method that provides a good balance between accuracy and computational cost for molecules of this size. worktribe.com By systematically rotating the dihedral angles of the molecule and calculating the energy at each point, a potential energy surface can be mapped out. The minima on this surface correspond to the stable conformers. DFT calculations can also predict the relative energies of the (E) and (Z) isomers and their respective conformers.

Semi-Empirical Methods (e.g., PM3): Semi-empirical methods, such as PM3 (Parametric Method 3), are computationally less demanding than DFT. They use a simpler Hamiltonian and incorporate parameters derived from experimental data. While generally less accurate than DFT, they are very useful for initial conformational searches on larger molecules to identify a set of low-energy structures that can then be further refined using more rigorous methods like DFT. Theoretical calculations on related compounds have utilized PM3 for initial geometry optimizations.

Mechanistic Insights from Computational Modeling of Reactions Involving this compound

No published research provides computational modeling of reactions involving this compound to offer mechanistic insights.

Transition State Characterization

There are no available studies that characterize the transition states for reactions of this compound.

Activation Energy Calculations

Activation energy calculations for reactions involving this compound have not been reported in the literature.

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

While some databases may contain basic computationally predicted values, in-depth research articles detailing the theoretical prediction and analysis of spectroscopic parameters (such as NMR or IR spectra) to aid in the experimental characterization of this compound are not available.

Advanced Spectroscopic Characterization and Analytical Methodologies for 5 Phenylhex 3 En 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for the elucidation of the carbon-hydrogen framework of 5-Phenylhex-3-en-2-one.

High-Field ¹H and ¹³C NMR Analysis

High-field ¹H and ¹³C NMR analyses provide foundational information regarding the chemical environment of each proton and carbon atom within the molecule. While specific experimental spectra for this compound are not widely available in public databases, typical chemical shifts for similar structural motifs can be predicted.

For instance, in the ¹H NMR spectrum, protons on the phenyl ring would be expected to appear in the aromatic region (typically δ 7.0-8.0 ppm). The vinyl protons of the α,β-unsaturated system would resonate in the range of δ 6.0-7.0 ppm. The methine proton adjacent to the phenyl group and the methyl protons of the acetyl group would have characteristic shifts influenced by their neighboring functional groups.

In the ¹³C NMR spectrum, the carbonyl carbon of the ketone is expected to have the largest chemical shift, typically in the range of δ 190-200 ppm. Carbons of the phenyl ring would appear between δ 120-140 ppm, while the olefinic carbons would also fall within this region. The aliphatic carbons would have chemical shifts in the upfield region of the spectrum.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between adjacent protons. For this compound, cross-peaks would be expected between the vinyl protons, and between the methine proton at position 5 and the adjacent vinyl proton at position 4, as well as the methyl protons at position 6.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signal for each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment provides information about longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting different spin systems. For example, correlations would be expected from the methyl protons of the acetyl group to the carbonyl carbon and the adjacent vinyl carbon.

Application of NMR for Conformational Studies and Isomer Distinction (e.g., Garbisch's Equation)

The coupling constants (J-values) obtained from the high-resolution ¹H NMR spectrum can provide valuable information about the dihedral angles between adjacent protons, which in turn helps in determining the preferred conformation of the molecule. For the vinyl protons, the magnitude of the coupling constant can distinguish between the E (trans) and Z (cis) isomers. Garbisch's equations can be applied to correlate the observed vicinal and allylic coupling constants to the torsional angles within the molecule, offering insights into its three-dimensional structure in solution.

Mass Spectrometry (MS) Applications

Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound, as well as its fragmentation behavior, which aids in structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is employed to determine the exact mass of the molecular ion. The monoisotopic mass of this compound is 174.1045 g/mol . guidechem.com HRMS can confirm this mass with high accuracy, which helps in verifying the elemental composition of C12H14O. Predicted collision cross-section (CCS) values for various adducts of this compound have also been calculated, which can be useful in ion mobility-mass spectrometry studies. amazonaws.com

Below is a table of predicted m/z values for different adducts of this compound:

AdductPredicted m/z
[M+H]⁺175.11174
[M+Na]⁺197.09368
[M-H]⁻173.09718
[M+NH₄]⁺192.13828
[M+K]⁺213.06762

This data is based on theoretical predictions. amazonaws.com

Fragmentation Pattern Analysis for Structural Elucidation

The analysis of the fragmentation pattern in the mass spectrum provides a fingerprint of the molecule's structure. In electron ionization (EI) mass spectrometry, the molecular ion of this compound would undergo characteristic fragmentation pathways. Common fragmentation for ketones involves α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement if a γ-hydrogen is available.

For this compound, potential fragmentation pathways could include:

Loss of a methyl radical (CH₃•) from the acetyl group to form an acylium ion.

Cleavage at the C4-C5 bond, leading to fragments corresponding to the phenylpropyl and acetyl moieties.

Rearrangement reactions involving the phenyl group and the enone system.

A detailed analysis of these fragmentation patterns would provide conclusive evidence for the proposed structure of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity and confirming the identity of volatile and semi-volatile compounds like this compound. In this method, the compound is vaporized and separated from other components in a gaseous mobile phase based on its boiling point and affinity for the stationary phase of the chromatographic column. Following separation, the compound is introduced into the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

The identity of this compound can be confirmed by the presence of its molecular ion peak (M+), which corresponds to its molecular weight (174.24 g/mol ). The fragmentation pattern provides further structural confirmation. Expected fragments would arise from characteristic cleavages, such as alpha-cleavage adjacent to the carbonyl group or loss of alkyl and phenyl fragments.

While experimental mass spectra are definitive, predicted collision cross-section (CCS) values for various adducts of this compound can be calculated to aid in identification, particularly in high-resolution mass spectrometry analyses. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu Data calculated using CCSbase and presented for various common adducts.

Adductm/z (mass/charge)Predicted CCS (Ų)
[M+H]⁺175.11174138.8
[M+Na]⁺197.09368145.2
[M+K]⁺213.06762142.8
[M+NH₄]⁺192.13828159.0
[M-H]⁻173.09718142.2
[M+HCOO]⁻219.10266161.1
[M]⁺174.10391138.6

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. masterorganicchemistry.com By measuring the absorption of infrared radiation by the sample, a spectrum is generated that reveals the characteristic vibrational frequencies of its chemical bonds. masterorganicchemistry.com For this compound, the IR spectrum is expected to show distinct peaks corresponding to its α,β-unsaturated ketone and phenyl moieties.

The most prominent absorption would be the strong, sharp peak for the carbonyl (C=O) group stretch, which for a conjugated ketone typically appears in the 1650-1700 cm⁻¹ region. masterorganicchemistry.com The carbon-carbon double bond (C=C) of the enone system would show a peak in the 1600-1680 cm⁻¹ range. Absorptions corresponding to the aromatic ring include C=C stretching peaks around 1450-1600 cm⁻¹ and C-H stretching peaks just above 3000 cm⁻¹. The aliphatic C-H bonds would produce stretching absorptions just below 3000 cm⁻¹. youtube.com

Table 2: Expected IR Absorption Bands for this compound Characteristic wavenumber ranges for the primary functional groups.

Functional GroupBondExpected Wavenumber (cm⁻¹)Characteristics
Carbonyl (Ketone, conjugated)C=O1650 - 1700Strong, sharp
Alkene (conjugated)C=C1600 - 1680Medium to weak
Aromatic RingC=C1450 - 1600Medium, multiple bands
Aromatic C-HC-H3000 - 3100Medium to weak
Aliphatic C-HC-H2850 - 3000Medium

Advanced Chromatographic Separations for Research Purity and Analysis

Chromatographic techniques are fundamental for the separation, purification, and analysis of this compound, ensuring high purity for research applications.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of this compound. A reverse-phase (RP) HPLC method has been developed for its separation. sielc.com This method can utilize stationary phases such as Newcrom R1, a reverse-phase column with low silanol (B1196071) activity, or a traditional C18 column. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN) and water, with an acid modifier like phosphoric acid to ensure good peak shape. sielc.com For applications requiring compatibility with mass spectrometry (LC-MS), formic acid is substituted for phosphoric acid. sielc.com

Table 3: Example HPLC Method Parameters for this compound Analysis sielc.com A summary of typical conditions for reverse-phase separation.

ParameterCondition
Column Newcrom R1 or C18
Mobile Phase Acetonitrile (MeCN) and Water with Phosphoric Acid
MS-Compatible Mobile Phase Acetonitrile (MeCN) and Water with Formic Acid
Mode Reverse Phase (RP)

The established HPLC methods for this compound are adaptable to Ultra-Performance Liquid Chromatography (UPLC) systems. By using columns packed with smaller particles (e.g., sub-2 µm or 3 µm), UPLC offers significant advantages over traditional HPLC. sielc.com These benefits include higher resolution, improved sensitivity, and substantially faster analysis times. The use of smaller particle columns allows for higher mobile phase flow rates without a significant loss of separation efficiency, thus increasing sample throughput, a critical factor in research and quality control environments. sielc.com

A key advantage of the developed liquid chromatography methods for this compound is their scalability. sielc.comsielc.com The same principles of separation used for analytical HPLC and UPLC can be applied to preparative scale chromatography. By increasing the column diameter and adjusting the flow rates, the method can be used to isolate larger quantities of the compound. This scalability is crucial for obtaining high-purity this compound for further research, removing impurities, or separating isomers. sielc.comsielc.com

Applications of 5 Phenylhex 3 En 2 One in Organic Synthesis and Chemical Research

As a Model Compound for Fundamental Reactivity Studies in Enone Chemistry

The reactivity of α,β-unsaturated ketones is a cornerstone of organic chemistry, and substituted derivatives like 5-phenylhex-3-en-2-one offer a platform to study the nuanced effects of steric and electronic factors on reaction outcomes. The core reactivity of enones revolves around two primary modes of nucleophilic attack: direct (1,2-) addition to the carbonyl carbon and conjugate (1,4- or Michael) addition to the β-carbon.

The presence of the phenyl group at the 5-position of this compound influences the electron density across the conjugated system, thereby affecting the relative electrophilicity of the carbonyl carbon and the β-carbon. This substitution allows researchers to investigate how remote substituents impact the regioselectivity of nucleophilic additions. Studies on related enone systems demonstrate that the nature of the nucleophile and the reaction conditions are critical in determining the outcome of the reaction. "Hard" nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, while "softer" nucleophiles, like Gilman cuprates or enamines, typically favor 1,4-addition.

While specific studies detailing these fundamental reactivity patterns for this compound are not extensively documented in readily available literature, its structure is emblematic of the types of compounds used to probe these principles. Research in this area often involves systematic variation of substituents on the enone backbone to build a comprehensive understanding of reactivity trends.

Table 1: General Reactivity of Enones with Different Nucleophiles

Nucleophile TypePredominant Mode of AdditionProduct Type
Organolithium Reagents1,2-AdditionAllylic Alcohol
Grignard Reagents1,2-Addition (often)Allylic Alcohol
Gilman Reagents (Organocuprates)1,4-Conjugate AdditionSaturated Ketone
Enolates (Michael Donors)1,4-Conjugate Addition1,5-Dicarbonyl Compound
Amines and Thiols1,4-Conjugate Additionβ-Amino or β-Thio Ketone

Role as a Synthetic Precursor in the Derivatization of Novel Compounds

The inherent reactivity of this compound makes it a valuable starting material for the synthesis of a diverse array of more complex molecules. Its functional groups can be readily transformed into other functionalities, allowing for its incorporation into larger, more intricate structures.

Chiral ligands are crucial components in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. The carbon skeleton of this compound can, in principle, be modified to create novel ligand scaffolds. For instance, asymmetric reduction of the ketone or conjugate addition of a chiral nucleophile could introduce stereocenters that are essential for enantioselective catalysis.

While the direct use of this compound as a precursor for widely recognized ligands is not prominently reported, the general strategies for converting enones into chiral ligands are well-established. These often involve the introduction of heteroatoms (such as nitrogen, phosphorus, or sulfur) that can coordinate to a metal center, and the installation of chiral elements to create an asymmetric binding pocket. The phenyl group in this compound could also be functionalized to further modulate the steric and electronic properties of a potential ligand.

In the synthesis of complex molecules, such as natural products and pharmaceuticals, small, functionalized building blocks are often pieced together in a convergent manner. This compound represents a six-carbon fragment with a phenyl substituent and two functional groups that can be selectively manipulated.

For example, the enone functionality is a key participant in a variety of cascade or multicomponent reactions, which allow for the rapid construction of molecular complexity from simple starting materials. A Michael addition to this compound, followed by an intramolecular aldol (B89426) condensation (a Robinson annulation), could be envisioned to form a substituted cyclohexenone ring system, a common motif in many natural products. Although specific total syntheses explicitly employing this compound are not frequently cited, its structural motifs are representative of the types of building blocks used in such endeavors.

Contribution to the Development and Validation of New Synthetic Methodologies

The development of novel synthetic methods is a primary focus of modern organic chemistry research. Simple, well-defined substrates are essential for testing the scope, efficiency, and selectivity of new catalytic systems or reaction protocols. This compound, as a representative α,β-unsaturated ketone, is a suitable candidate for such studies.

For instance, in the field of asymmetric catalysis, new chiral catalysts are often evaluated by their performance in benchmark reactions, such as the conjugate addition of various nucleophiles to enones. The enantioselectivity and yield of the reaction using a substrate like this compound would provide valuable data for assessing the effectiveness of a new catalyst.

While there is a lack of specific literature detailing the use of this compound in the validation of major, named reactions, it is plausible that this and structurally similar enones are used in academic and industrial laboratories for the routine screening and optimization of new synthetic methodologies. The outcomes of such tests, including yield, diastereoselectivity, and enantioselectivity, are critical for establishing the utility of a new method.

Table 2: Potential Methodologies Validated Using Enone Substrates

MethodologyTransformationKey Parameters Measured
Asymmetric Michael AdditionEnantioselective C-C bond formationEnantiomeric excess (ee), Diastereomeric ratio (dr), Yield
Catalytic HydrogenationSelective reduction of C=C or C=OChemoselectivity, Stereoselectivity, Yield
Organocatalytic ReactionsMetal-free functionalizationEnantioselectivity, Reaction rate, Catalyst loading
Metal-Catalyzed Cross-CouplingIntroduction of new substituentsRegioselectivity, Yield, Functional group tolerance

Future Directions and Emerging Research Avenues for 5 Phenylhex 3 En 2 One

The continued exploration of 5-Phenylhex-3-en-2-one, a valuable α,β-unsaturated ketone, is poised to benefit significantly from advancements in chemical synthesis, analytical techniques, and computational chemistry. Future research is steering towards more efficient, selective, and sustainable production methods, alongside a more profound understanding of its reaction dynamics. These emerging avenues promise to unlock new potentials for this versatile compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Phenylhex-3-en-2-one, and how can reaction yields be systematically improved?

  • Methodology : Use a factorial design approach to vary parameters (e.g., temperature, catalyst loading, solvent polarity) and monitor yield via gas chromatography (GC) or HPLC. Compare Claisen-Schmidt condensation vs. Friedel-Crafts acylation pathways, prioritizing atom economy and scalability. Include purity validation via melting point analysis and NMR .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?

  • Methodology : Employ a multi-technique approach:

  • NMR : Assign peaks using 1H^1 \text{H}- and 13C^{13} \text{C}-NMR, focusing on olefinic protons (δ 5.2–6.0 ppm) and carbonyl signals (δ 190–210 ppm).
  • IR : Confirm α,β-unsaturated ketone via C=O stretch (~1680 cm1^{-1}) and conjugated C=C stretch (~1600 cm1^{-1}).
  • Mass Spectrometry : Validate molecular ion ([M+^+] at m/z 174) and fragmentation patterns .

Q. How do environmental factors (e.g., light, temperature) influence the stability of this compound during storage?

  • Methodology : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation via UV-Vis spectroscopy (λ~240 nm for conjugated enone) and track byproducts using GC-MS. Use Arrhenius modeling to predict shelf life .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in catalytic hydrogenation reactions?

  • Methodology : Perform kinetic studies with deuterated substrates and Pd/C or PtO2_2 catalysts. Analyze intermediates via in-situ FTIR or Raman spectroscopy. Compare DFT calculations (e.g., Gibbs energy barriers for alkene vs. ketone reduction) with experimental results to elucidate steric/electronic effects .

Q. How can computational models reconcile discrepancies in reported dipole moments and electronic properties of this compound?

  • Methodology : Use ab initio methods (e.g., MP2/cc-pVTZ) to calculate dipole moments and polarizability. Validate against experimental data from dielectric constant measurements. Address contradictions by assessing solvent effects and conformational flexibility (e.g., enone torsion angles) .

Q. What strategies resolve conflicting data on the compound’s bioactivity in cytotoxicity assays?

  • Methodology : Apply meta-analysis frameworks (e.g., PRISMA) to evaluate published datasets. Standardize assay conditions (cell lines, incubation time, controls) and use sensitivity analysis to identify confounding variables (e.g., impurity interference). Validate via orthogonal assays (e.g., apoptosis markers vs. ATP quantification) .

Methodological Frameworks for Research Design

  • For Synthesis Optimization : Apply PICOT (Population: this compound; Intervention: Catalyst type; Comparison: Solvent systems; Outcome: Yield/purity; Time: Reaction duration) .
  • For Data Contradictions : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses and design targeted validation experiments .

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